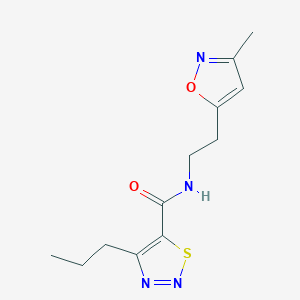

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-3-4-10-11(19-16-14-10)12(17)13-6-5-9-7-8(2)15-18-9/h7H,3-6H2,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNRBCRIRWALEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCCC2=CC(=NO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and thiadiazole intermediates.

-

Isoxazole Synthesis: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This reaction often employs catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .

-

Thiadiazole Synthesis: : The thiadiazole ring is commonly formed through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions .

-

Final Coupling: : The final step involves coupling the isoxazole and thiadiazole intermediates. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming corresponding oxides.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity can be explored for potential use as an enzyme inhibitor or receptor modulator.

Medicine: Its pharmacological properties may be investigated for developing new therapeutic agents, particularly in areas like anti-inflammatory, anticancer, and antimicrobial treatments.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The exact mechanism of action for N-(2-(3-methylisoxazol-5-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoxazole and thiadiazole rings are known to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

1,2,3-Thiadiazole vs. Thiazole and Isoxazole Derivatives

- Thiadiazole Core (Target Compound): The 1,2,3-thiadiazole’s electron-deficient nature enhances reactivity in electrophilic substitution reactions and may confer unique binding properties compared to thiazole or isoxazole derivatives. Thiadiazoles are known for antimicrobial and antitumor activities .

- Thiazole Derivatives : Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide () exhibit similar carboxamide linkages but differ in electronic properties due to the thiazole’s single nitrogen atom. Thiazoles are commonly associated with kinase inhibition and antiviral activity .

- Isoxazole Derivatives : I-6602 () contains a 3-methylisoxazole group but lacks the thiadiazole core. Isoxazoles often participate in hydrogen bonding via their oxygen atom, influencing pharmacokinetic profiles .

Substituent and Linker Analysis

Hypothetical Pharmacological Profiles

- Antimicrobial Activity : Thiadiazoles and thiazoles are frequently associated with antibacterial effects (e.g., DNA gyrase inhibition) .

- Kinase/Enzyme Inhibition : The carboxamide group may mimic ATP-binding motifs, as seen in thiazole-based kinase inhibitors ().

- Metabolic Stability : The 4-propyl group could reduce oxidative metabolism compared to methyl or ethyl substituents, extending half-life .

Key Differentiators and Limitations

- Advantages of Target Compound :

- Unique thiadiazole-isoxazole combination for diversified interactions.

- Propyl substituent balances lipophilicity and steric bulk.

- Limitations :

- Lack of empirical data on potency, selectivity, or toxicity.

- Synthetic challenges in maintaining regioselectivity during thiadiazole functionalization.

Biological Activity

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by the presence of both isoxazole and thiadiazole rings, which are known for their diverse pharmacological properties. The molecular formula is with a molecular weight of 300.36 g/mol. The structure allows for multiple interactions with biological targets, enhancing its potential efficacy in various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism may involve:

- Enzyme Inhibition : Binding to active sites on enzymes, thereby inhibiting their function.

- Receptor Modulation : Interacting with neurotransmitter receptors to influence signaling pathways.

- Non-covalent Interactions : Engaging in hydrogen bonding and π-π stacking due to the presence of aromatic systems in its structure .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives have shown promising results .

- Antitubercular Activity : Similar thiadiazole derivatives have demonstrated activity against Mycobacterium tuberculosis, indicating that this compound may also possess similar properties .

- Anticancer Potential : Compounds containing thiadiazole moieties have been linked to cytostatic effects in cancer cell lines, suggesting that this compound could be explored for anticancer applications .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives, revealing that compounds with similar structural features exhibited significant antibacterial properties. For instance, one derivative showed an MIC of 32.6 μg/mL against S. aureus, highlighting the potential therapeutic applications of these compounds .

- Antitubercular Activity : In a comparative study, a related thiadiazole compound was found to be effective against resistant strains of M. tuberculosis, with an MIC value significantly lower than standard treatments. This suggests that this compound could be a candidate for further development in tuberculosis therapy .

Comparative Analysis

A comparison with other isoxazole and thiadiazole derivatives reveals unique aspects of this compound:

| Compound Type | Antimicrobial Activity | Antitubercular Activity | Anticancer Potential |

|---|---|---|---|

| Isoxazole Derivatives | Moderate | Low | High |

| Thiadiazole Derivatives | High | Moderate | Moderate |

| This compound | High | Potentially High | Promising |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.